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Compound of Interest

2-(4-Methylphenyl)-4(5H)-
Compound Name:
thiazolone

cat. No.: B3330575

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-methylphenyl)thiazolidin-4-one, a
heterocyclic compound belonging to the thiazolidin-4-one class. This family of compounds is of
significant interest in medicinal chemistry due to its versatile biological activities. This document
covers the chemical structure, IUPAC nomenclature, synthetic protocols, and a summary of the
biological activities of related derivatives.

Chemical Structure and IUPAC Name

The chemical name 2-(4-Methylphenyl)-4(5H)-thiazolone is best understood under the
systematic nomenclature for heterocyclic compounds. The core structure is a thiazolidin-4-one
ring. The "(5H)" designation in the original query is somewhat unconventional for this scaffold,
with "thiazolidin-4-one" being the more common and accepted term for the saturated ring
system with a carbonyl group at the 4th position.

Chemical Structure:
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(Note: An illustrative image of the chemical structure would be placed here in a final document.)
IUPAC Name: 2-(4-Methylphenyl)thiazolidin-4-one[1]

Synonyms: 2-(p-Tolyl)thiazolidin-4-one

Molecular Formula: C10H1:NOS

Molecular Weight: 193.27 g/mol

Synthesis of 2-(4-Methylphenyl)thiazolidin-4-one

The synthesis of 2-aryl-thiazolidin-4-ones is most commonly achieved through a one-pot, three-
component condensation reaction. This versatile method involves the reaction of an aromatic
aldehyde, an amine, and thioglycolic acid.[2][3] For the synthesis of the title compound, where
the substituent at the N-3 position is a hydrogen atom, ammonia or a source of ammonia is
used.

Experimental Protocol: Three-Component Condensation

This protocol is a representative method adapted from general procedures for the synthesis of
2-aryl-thiazolidin-4-ones.[2][3][4]

Materials:
¢ 4-Methylbenzaldehyde (p-tolualdehyde)
e Ammonium acetate (as an ammonia source)

e Thioglycolic acid (mercaptoacetic acid)
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Toluene (or another suitable solvent like ethanol or DMF)[2][4]

Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

A mixture of 4-methylbenzaldehyde (1 equivalent), ammonium acetate (1.2 equivalents), and
thioglycolic acid (1.1 equivalents) is refluxed in toluene.

The reaction is carried out using a Dean-Stark apparatus to azeotropically remove the water
formed during the reaction.

The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
The solvent is removed under reduced pressure.

The resulting crude product is purified by recrystallization from a suitable solvent (e.g.,
ethanol) to yield 2-(4-methylphenyl)thiazolidin-4-one as a solid.

Characterization:

The structure of the synthesized compound would be confirmed using standard spectroscopic

methods:

'H NMR: Expected signals would include those for the aromatic protons of the p-tolyl group,
the methyl protons of the p-tolyl group, the methine proton at the C2 position of the
thiazolidinone ring, the methylene protons at the C5 position, and a broad singlet for the N-H
proton.

13C NMR: Expected signals would include those for the carbonyl carbon (around 170 ppm),
the aromatic carbons, the methyl carbon, the C2 methine carbon, and the C5 methylene
carbon.[5][6]

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching,
C=0 stretching of the lactam (around 1680-1710 cm~1), and aromatic C-H stretching.[3][7][8]
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e Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the
compound would be observed.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis of 2-(4-
methylphenyl)thiazolidin-4-one.

Synthetic Workflow for 2-(4-methylphenyl)thiazolidin-4-one
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Caption: One-pot, three-component synthesis of 2-(4-methylphenyl)thiazolidin-4-one.

Biological Activities and Structure-Activity
Relationship (SAR)

While specific biological data for the parent compound 2-(4-methylphenyl)thiazolidin-4-one is
not extensively reported, the thiazolidin-4-one scaffold is a "privileged structure” in medicinal
chemistry, known to exhibit a wide range of pharmacological activities.[9][10][11] These
activities are highly dependent on the substituents at the N-3 and C-5 positions of the ring.

Overview of Activities

Derivatives of the thiazolidin-4-one core have demonstrated significant potential as:

Antimicrobial agents: Exhibiting activity against both Gram-positive and Gram-negative
bacteria, as well as various fungal strains.[10]

e Anticancer agents: Showing cytotoxicity against various cancer cell lines, including breast,
liver, and colon cancer.[9]

» Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory properties.
[12]

o Antiviral agents: Including activity against HIV reverse transcriptase.[13][14]

» Antidiabetic agents: The related thiazolidinedione structure is a well-known class of
antidiabetic drugs.[10]

Quantitative Data for 2-(p-Tolyl)thiazolidin-4-one
Derivatives

The following table summarizes the biological activities of various derivatives where the 2-
position is substituted with a p-tolyl or a related aryl group, and the N-3 position is varied. This
data provides insight into the potential of this chemical class.
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Compound ..
Target/Assay Activity (ICso /| MIC) Reference

Structure
2-Phenyl-3-p- ) ) ]

) o Synthesis Model High Yield (72%) [2]
tolylthiazolidin-4-one
3-(2-(pyrrolidin-1- Acetylcholinesterase
yl)ethyl)-2-p- (AChE) Inhibition ICs0 = 4.46 uM [5][6]
tolylthiazolidin-4-one (Hippocampus)
3-(2-(pyrrolidin-1- Acetylcholinesterase
yl)ethyl)-2-p- (AChE) Inhibition ICs0 = 6.83 uM [5][6]
tolylthiazolidin-4-one (Cerebral Cortex)
2-(Aryl)-3-(pyrimidin- ICs0=2.91 pM (for a
2-yl)-thiazolidin-4- Anti-HIV-RT Activity 2-(2,6-dichlorophenyl)  [13]

ones

analog)

2-Aryl-3-aryl-

thiazolidin-4-ones

Antibacterial
(Klebsiella

pneumoniae)

MIC = 12.5 pg/mL (for
an imidazole-bearing
N-3 substituent)

[3]

Structure-Activity Relationship (SAR) Logical Diagram

The biological activity of the 2-aryl-thiazolidin-4-one scaffold is significantly influenced by the

nature and position of substituents. The following diagram illustrates these general

relationships.
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General Structure-Activity Relationships of 2-Aryl-Thiazolidin-4-ones
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Caption: Key positions for substitution on the thiazolidin-4-one ring that affect biological activity.

Conclusion

2-(4-Methylphenyl)thiazolidin-4-one represents a valuable scaffold in the field of medicinal
chemistry. Its straightforward synthesis via multicomponent reactions allows for the generation
of diverse chemical libraries. While the biological profile of the parent N-H compound is not
extensively detailed, the wealth of data on its N-3 substituted derivatives highlights the
significant potential of this class of molecules. Further investigation into the specific activities of
2-(4-methylphenyl)thiazolidin-4-one and its derivatives is warranted to explore its full
therapeutic potential, particularly in the development of novel antimicrobial and anticancer
agents. This guide serves as a foundational resource for researchers embarking on studies
involving this promising heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3330575?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3330575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

